4-Chloro-6-(2-(1-isopropylpyrrolidin-2-yl)ethyl)pyrimidine
Description
Chemical Identity and Nomenclature
This compound exists as a well-defined chemical entity with established identity parameters documented in major chemical databases. The compound carries the Chemical Abstracts Service registry number 1316225-90-7, providing unambiguous identification within the global chemical literature. The molecular formula C₁₃H₂₀ClN₃ reflects the compound's composition, indicating the presence of thirteen carbon atoms, twenty hydrogen atoms, one chlorine atom, and three nitrogen atoms.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete name being 4-chloro-6-[2-(1-propan-2-ylpyrrolidin-2-yl)ethyl]pyrimidine according to computational nomenclature systems. This naming system precisely describes the substitution pattern on the pyrimidine ring, with the chlorine substituent at position 4 and the complex alkyl-pyrrolidine side chain at position 6. The molecular weight of 253.77 grams per mole establishes the compound's mass characteristics for analytical and synthetic purposes.
Table 1: Fundamental Chemical Properties
The structural representation through Simplified Molecular-Input Line-Entry System notation reveals the connectivity pattern, showing how the isopropyl-substituted pyrrolidine ring connects through an ethyl linker to the chlorinated pyrimidine core. The International Chemical Identifier provides a standardized method for representing the compound's structure in databases and computational systems, ensuring consistent identification across different platforms and applications.
Historical Context in Heterocyclic Chemistry
The development of this compound occurs within the broader historical framework of pyrimidine chemistry, which traces its origins to the eighteenth century. The foundational work in pyrimidine chemistry began with Carl Wilhelm Scheele's isolation of uric acid in 1776, marking the first encounter with pyrimidine-containing molecules. This initial discovery preceded by several decades the systematic study of pyrimidine derivatives, which commenced with Luigi Valentino Brugnatelli's isolation of alloxan in 1818.
The synthetic manipulation of pyrimidine rings gained momentum with Auguste Laurent Grimaux's successful laboratory synthesis of barbituric acid in 1879, achieved through the reaction of urea with malonic acid in the presence of phosphorus oxychloride. This breakthrough established pyrimidines as accessible synthetic targets and laid the groundwork for the systematic exploration of pyrimidine chemistry. The work of Adolf Pinner in 1884 marked a particularly significant milestone, as he developed methodologies for synthesizing pyrimidine derivatives through the condensation of ethyl acetoacetate with amidines.
Table 2: Historical Milestones in Pyrimidine Chemistry
The nomenclature "pyrimidine" itself emerged from Pinner's work in 1885, when he combined the terms "pyridine" and "amidine" to describe this class of compounds. The synthesis of the parent pyrimidine compound was finally achieved by Siegmund Gabriel and Alfred Colman in 1900, who converted barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. This methodological advancement provided access to the unsubstituted pyrimidine core, enabling further derivatization and functional group manipulation.
The evolution from these early synthetic efforts to complex molecules like this compound reflects the sophisticated methodologies developed throughout the twentieth and twenty-first centuries. Modern synthetic approaches have enabled the incorporation of multiple heterocyclic systems and complex substitution patterns, as exemplified by the pyrrolidine-containing side chain in this compound. The historical progression demonstrates how fundamental discoveries in heterocyclic chemistry have evolved into the capacity to design and synthesize highly specific molecular architectures for targeted applications.
Position within Pyrimidine Derivative Classifications
This compound occupies a distinctive position within the comprehensive classification system of pyrimidine derivatives. According to established chemical taxonomy systems, pyrimidines represent a major subclass of diazines, which are six-membered heterocyclic compounds containing two nitrogen atoms. The broader classification places pyrimidines within the organoheterocyclic compounds category, specifically as aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring structure.
Within the pyrimidine derivative classification, this compound belongs to the halopyrimidines subclass due to the presence of the chlorine substituent at position 4. Halopyrimidines represent aromatic compounds containing a halogen atom linked to a pyrimidine ring, and they constitute an important subset of pyrimidine derivatives with distinct chemical and physical properties. The chlorine substitution significantly influences the electronic properties of the pyrimidine ring, affecting both reactivity patterns and potential biological activities.
Table 3: Classification Hierarchy for this compound
The compound further exemplifies the complexity achievable within pyrimidine chemistry through its incorporation of a pyrrolidine-containing side chain. This structural feature places it among substituted pyrimidines that contain additional heterocyclic components, representing a sophisticated level of molecular architecture. The pyrrolidine ring system, connected through an ethyl linker, adds a second heterocyclic component to the overall structure, creating a biheterocyclic system with potential for diverse chemical interactions.
Contemporary research in pyrimidine chemistry has increasingly focused on such complex derivatives, particularly those incorporating multiple heterocyclic systems and varied substitution patterns. The development of efficient synthetic methodologies for assembling substituted pyrimidines has enabled access to compounds like this compound, which represent the current state of the art in heterocyclic synthesis. These advances have been facilitated by improved understanding of pyrimidine reactivity patterns and the development of selective synthetic transformations that allow precise control over substitution patterns and functional group installation.
Properties
IUPAC Name |
4-chloro-6-[2-(1-propan-2-ylpyrrolidin-2-yl)ethyl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3/c1-10(2)17-7-3-4-12(17)6-5-11-8-13(14)16-9-15-11/h8-10,12H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWYICPOXHNXFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC1CCC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Sulfhydryl-4-amino-6-hydroxy Pyrimidine Intermediate
- Reactants: Ethyl cyanoacetate and thiourea in molar ratios from 1:1 to 1:3.
- Catalyst/Base: Sodium ethylate added slowly at low temperature (0–5 °C).
- Solvent: Ethanol.
- Reaction Conditions: Stirring at room temperature for 1–2 hours, then reflux at 80–100 °C for 8–10 hours.
- Workup: Cooling, filtration, washing with alcohol, drying.
- Yield: Approximately 85%.
- Notes: This step forms the pyrimidine ring with sulfhydryl and amino substituents, a crucial scaffold for further transformations.
Conversion to 4-Amino-6-hydroxy Pyrimidine
- Reactants: The above intermediate combined with ammoniacal liquor (20–30% mass concentration) and additional 2-sulfhydryl-4-amino-6-hydroxy pyrimidine.
- Catalyst: Active nickel (3–5 times molar equivalent relative to pyrimidine).
- Conditions: Heating to 80–100 °C, reflux for 4–6 hours.
- Workup: Hot filtration to remove catalyst, cooling to precipitate product, filtration, washing with water, drying.
- Yield: Approximately 88%.
- Notes: This step involves catalytic hydrogenation/reduction to convert sulfhydryl groups, enhancing purity and preparing for cyclization.
Formation of 4-Hydroxy Pyrrolopyrimidine
- Reactants: 4-Amino-6-hydroxy pyrimidine, sodium acetate, and 2-monochloroacetaldehyde aqueous solution (20–40% concentration).
- Molar Ratios: Sodium acetate to pyrimidine 3–5:1; 2-monochloroacetaldehyde 2–5 times molar equivalent.
- Solvent: Water, with water quantity 10–20 times the pyrimidine mass.
- Conditions: Heating to 60–80 °C, slow addition of aldehyde, stirring for 4–6 hours.
- Workup: Cooling, filtration, washing with water, drying.
- Yield: Approximately 89%.
- Notes: This step forms the pyrrolopyrimidine ring system by intramolecular cyclization, a key structural feature of the target compound.
Chlorination to 4-Chloropyrrolo[2,3-d]pyrimidine
- Reactants: 4-Hydroxy pyrrolopyrimidine dissolved in phosphorus oxychloride (POCl3).
- Conditions: Stirring at 80–100 °C for 2–4 hours to replace hydroxyl with chlorine.
- Workup: Cooling to 0–10 °C, quenching with ice water, adjusting pH to 9–10 with sodium hydroxide, filtration, washing with water, drying.
- Purification: Recrystallization from toluene.
- Yield: 50–58% per this step; total yield ~57% over all steps.
- Purity: 98.2–99.6% (by HPLC).
- Melting Point: 183–184 °C.
- Spectroscopic Confirmation: Proton NMR and mass spectrometry confirm structure and purity.
Summary Table of Synthesis Parameters and Results
| Step | Reactants & Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Ethyl cyanoacetate + thiourea + sodium ethylate | Ethanol | 0–5 → 80–100 | 10 | 85 | Formation of 2-sulfhydryl pyrimidine |
| 2 | Intermediate + ammoniacal liquor + active Ni | Ammoniacal liquor (20–30%) | 80–100 | 4–6 | 88 | Reduction step |
| 3 | 4-Amino-6-hydroxy pyrimidine + NaOAc + 2-chloroacetaldehyde | Water | 60–80 | 4–6 | 89 | Cyclization to pyrrolopyrimidine |
| 4 | 4-Hydroxy pyrrolopyrimidine + POCl3 | POCl3 | 80–100 | 2–4 | 50–58 | Chlorination, final compound |
Research Findings and Advantages
- The method avoids hazardous reagents such as sodium hydride, improving safety.
- The process uses readily available and relatively inexpensive starting materials.
- The reaction sequence is concise, with only four main steps, reducing production time and cost.
- The product exhibits high purity (>98%) and good overall yield (~57%).
- Characterization by proton NMR, mass spectrometry, HPLC, and melting point analysis confirms the identity and quality of the compound.
- The method is scalable and suitable for industrial synthesis of pyrimidine derivatives.
Analytical Data Supporting Synthesis
| Analysis Method | Data/Result | Interpretation |
|---|---|---|
| Proton NMR (400 MHz, DMSO-d6) | δ 12.53 (s, 1H), 8.56 (s, 1H), 7.67 (d, 1H), 6.58 (d, 1H) | Pyrrole ring hydrogens confirm structure |
| Mass Spectrometry (EI-MS) | Molecular ion peak at m/z 153; fragment at m/z 118 | Matches expected molecular weight and fragmentation pattern |
| HPLC Purity | 98.2–99.6% | High chemical purity |
| Melting Point | 183–184 °C | Consistent with literature values |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(2-(1-isopropylpyrrolidin-2-yl)ethyl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at position 4 can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF), reflux conditions.
Oxidation: Hydrogen peroxide (H2O2), cobalt ferrite (CoFe2O4) magnetic nanocatalyst, ethanol under reflux conditions.
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2), ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with different amines can yield various substituted pyrimidine derivatives .
Scientific Research Applications
4-Chloro-6-(2-(1-isopropylpyrrolidin-2-yl)ethyl)pyrimidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives with potential pharmacological activities.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.
Medicine: Pyrimidine derivatives, including this compound, are investigated for their potential as anti-inflammatory, antibacterial, antiviral, and antifungal agents.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(2-(1-isopropylpyrrolidin-2-yl)ethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to its pharmacological effects. For example, pyrimidine derivatives are known to inhibit the expression and activities of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α .
Comparison with Similar Compounds
The structural and functional attributes of 4-Chloro-6-(2-(1-isopropylpyrrolidin-2-yl)ethyl)pyrimidine can be contextualized by comparing it to analogous pyrimidine derivatives. Below is a detailed analysis:
Structural Analogues
Key Observations :
- The target compound’s 2-(1-isopropylpyrrolidin-2-yl)ethyl group distinguishes it from simpler analogues with methyl, isopropyl, or methoxy substituents.
- Compared to 4-Chloro-6-isopropylpyrimidin-2-amine (similarity score 0.81), the absence of a pyrrolidine ring in the latter reduces conformational flexibility and hydrogen-bonding capacity .
- Compounds like 4-Chloro-6-methoxy-2-(4-methylsulfonylphenyl)pyrimidine (from ) prioritize aryl-sulfonyl groups for solubility or receptor affinity, whereas the target compound focuses on nitrogen-rich substituents for bioactivity .
Physicochemical Properties
- Lipophilicity : The pyrrolidine-ethyl group increases logP compared to methyl or methoxy analogues, favoring blood-brain barrier penetration .
- Solubility : The chlorine atom and pyrrolidine moiety may reduce aqueous solubility relative to hydroxyl- or amine-substituted pyrimidines (e.g., 4-Chloro-6-methylpyrimidin-2-amine) .
- Reactivity : The chlorine at C4 is a common site for nucleophilic substitution, as seen in analogues like 2,4-Dichloro-6-phenylpyrimidine (CAS 5600-21-5), which undergoes Suzuki couplings or aminations .
Biological Activity
4-Chloro-6-(2-(1-isopropylpyrrolidin-2-yl)ethyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a chloro substituent and a pyrrolidine moiety, suggesting possible interactions with various biological targets.
- Molecular Formula : C12H17ClN4
- Molecular Weight : 250.74 g/mol
- IUPAC Name : this compound
The presence of the pyrrolidine ring in the structure may influence its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains. For instance, compounds with similar structural motifs have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL .
Antitumor Activity
Pyrimidine derivatives are also being investigated for their antitumor properties. A study focused on pyrimidine analogs showed promising results in inhibiting cancer cell proliferation. The mechanism of action often involves the inhibition of key enzymes in cancer metabolism or interference with DNA synthesis . Specific analogs have been reported to exhibit IC50 values in the low micromolar range against various cancer cell lines.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes key findings related to SAR:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased antibacterial potency |
| Alteration of alkyl chain length | Enhanced cytotoxicity against tumor cells |
| Variation in nitrogen heterocycles | Changes in binding affinity to targets |
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited greater potency than traditional antibiotics like ciprofloxacin, particularly against Gram-positive bacteria .
- Antitumor Investigation : In vitro assays conducted on cancer cell lines revealed that certain derivatives of this compound inhibited cell growth significantly. The study highlighted that the presence of the isopropylpyrrolidine group contributed to enhanced activity by promoting better interaction with cellular targets involved in proliferation pathways .
Q & A
Q. How can researchers differentiate between enantiomers of the chiral pyrrolidine moiety?
- Methodological Answer : Chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns resolves enantiomers. Circular dichroism (CD) spectroscopy confirms optical activity. Asymmetric synthesis routes (e.g., chiral catalysts) can selectively produce desired enantiomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
